molecular formula C9H6F3NO3 B094904 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid CAS No. 19165-29-8

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

Cat. No. B094904
CAS RN: 19165-29-8
M. Wt: 233.14 g/mol
InChI Key: LAZKSSYOKYWMRN-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is an organic compound with the empirical formula C9H6F3NO3 . It is a solid substance and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular weight of 2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is 233.14 . The SMILES string representation of the molecule is OC(=O)c1ccccc1NC(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis

The trifluoroacetylation reaction in organic synthesis is important for the construction of trifluoroacetylated compounds . It’s commonly employed for the protection of functional groups such as amines, alcohols, and thiols . This can be a useful tool for the further introduction of a trifluoroacetyl group into an organic molecule .

Synthesis of Trifluoromethylated Compounds

The trifluoroacetylation reaction is used in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles, and pyrimidines .

Selective Trifluoroacetylation

The 2-amino-2-phenylethanol molecule, which contains both an amino and a hydroxyl group, is selectively trifluoroacetylated at the amino group . This shows the selectivity of trifluoroacetylation reagents .

Inhibition of Feeding Behaviors

Some compounds, such as sulfide 14 and N-trifluoroacetyl sulfilimine 15a, which have undergone trifluoroacetylation, have shown good activities with high inhibition of feeding behaviors .

RNA Solid-Phase Synthesis

A robust synthetic route to a 2′-amino-2′-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis has been presented . The accessible 2′-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .

Bioorganic Chemistry

Trifluoroacetylation has become an important and common method for the protection or activation of functional groups in organic and bioorganic chemistry . For example, the trifluoroacetamide group is one of the more useful amides because of the ease of its removal under mildly basic conditions .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501, which advise on measures to take for personal safety, environmental safety, and in case of accidental ingestion .

properties

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h1-4H,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZKSSYOKYWMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292662
Record name 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid

CAS RN

19165-29-8
Record name NSC84505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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